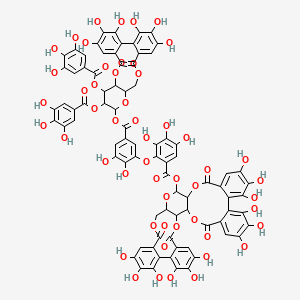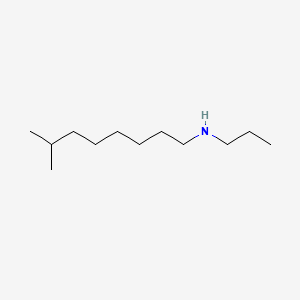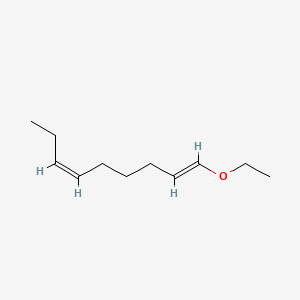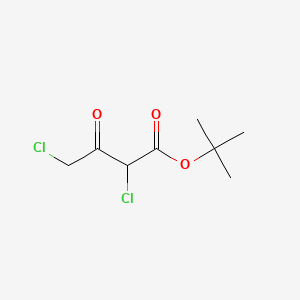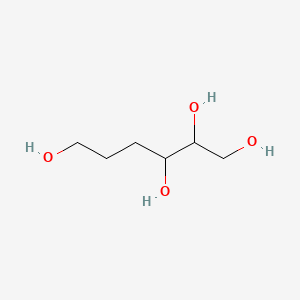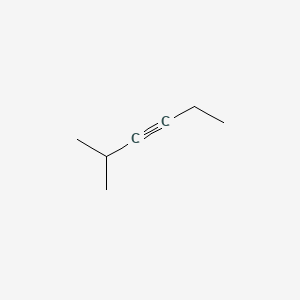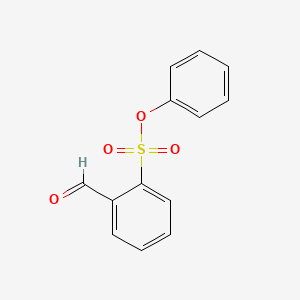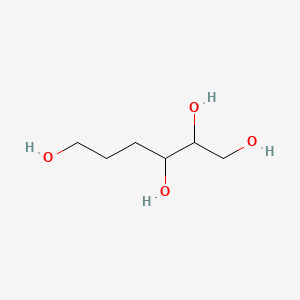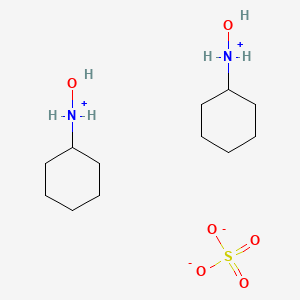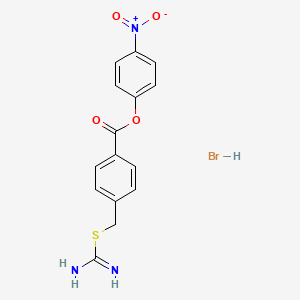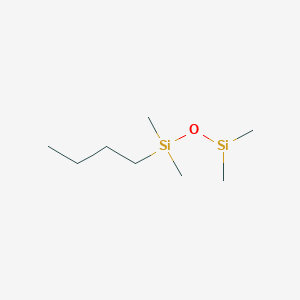
Einecs 218-560-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzylammonium acetate can be synthesized through the reaction of benzylamine with acetic acid. The reaction typically occurs under mild conditions, with the benzylamine acting as a nucleophile and the acetic acid providing the acetate group. The reaction can be represented as follows:
C6H5CH2NH2+CH3COOH→C6H5CH2NH3++CH3COO−
Industrial Production Methods
Industrial production of benzylammonium acetate involves the same basic reaction but on a larger scale. The reactants are mixed in a controlled environment to ensure the purity and yield of the product. The reaction is typically carried out in a solvent such as water or ethanol to facilitate the mixing of the reactants and the formation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzylammonium acetate undergoes several types of chemical reactions, including:
Oxidation: Benzylammonium acetate can be oxidized to form benzylamine and acetic acid.
Reduction: It can be reduced to form benzylamine and acetic acid.
Substitution: The acetate group can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and hydroxyl groups.
Major Products Formed
Oxidation: Benzylamine and acetic acid.
Reduction: Benzylamine and acetic acid.
Substitution: Various substituted benzylammonium compounds, depending on the substituent used.
Applications De Recherche Scientifique
Benzylammonium acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: It is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzylammonium acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: Similar in structure but lacks the acetate group.
Acetic acid: Similar in structure but lacks the benzylammonium group.
Benzylammonium chloride: Similar in structure but has a chloride group instead of an acetate group.
Uniqueness
Benzylammonium acetate is unique in its combination of the benzylammonium and acetate groups, which gives it distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.
Propriétés
Numéro CAS |
2182-52-7 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
acetic acid;phenylmethanamine |
InChI |
InChI=1S/C7H9N.C2H4O2/c8-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6,8H2;1H3,(H,3,4) |
Clé InChI |
MPPQYFREIJCHTB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


